Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether

Catalog No.
S6580673
CAS No.
52559-90-7
M.F
C12H24Cl2O7
M. Wt
351.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether

CAS Number

52559-90-7

Product Name

Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether

IUPAC Name

2-[1-chloro-2-[2-[2-[2-chloro-2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C12H24Cl2O7

Molecular Weight

351.22 g/mol

InChI

InChI=1S/C12H24Cl2O7/c13-11(20-3-1-15)9-18-7-5-17-6-8-19-10-12(14)21-4-2-16/h11-12,15-16H,1-10H2

InChI Key

CILFWGJSUHYFSN-UHFFFAOYSA-N

SMILES

C(COC(COCCOCCOCC(OCCO)Cl)Cl)O

Canonical SMILES

C(COC(COCCOCCOCC(OCCO)Cl)Cl)O
  • Synthesis of polyether compounds: Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether has been used as a starting material in the preparation of a series of para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols. These polyether compounds possess potential applications in material science [].
  • Intermediate in organic synthesis: Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether can also function as an intermediate in the synthesis of other organic compounds. For example, it has been used in the preparation of 1-(4-pyridiniumaldoxime)-2-(((2-chloroethoxy)-2-ethoxy)ethoxy)ethane.

Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether, also known as 1,11-Dichloro-3,6,9-trioxaundecane or Tetraethylene glycol dichloride, is a chemical compound with the molecular formula C8H16Cl2O3\text{C}_8\text{H}_{16}\text{Cl}_2\text{O}_3 and a molecular weight of 231.12 g/mol. This compound features a unique structure characterized by two ether linkages and two chlorine atoms, which contribute to its reactivity and versatility in various chemical applications .

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation: The ether linkages can be oxidized to yield corresponding carbonyl compounds.
  • Reduction: The compound can undergo reduction to form alcohols or other reduced derivatives .

These reactions are significant for its utility in organic synthesis and materials science.

Research indicates that Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether may have potential biological applications, particularly in medicinal chemistry. It has been utilized in the synthesis of positron emission tomography imaging agents that target brain beta-amyloid, which is relevant for Alzheimer's disease research. Its ability to modify biological pathways through nucleophilic substitution makes it a candidate for further investigation in pharmacology .

The synthesis of Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether typically involves the chlorination of tetraethylene glycol using thionyl chloride or phosphorus trichloride. This process is often conducted in the presence of a base such as pyridine to facilitate the reaction and improve yields. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .

Synthetic Route

  • Reactants: Tetraethylene glycol and thionyl chloride or phosphorus trichloride.
  • Conditions: The reaction is performed under controlled temperature and pressure in large reactors.
  • Base Addition: Pyridine is commonly added to enhance nucleophilic substitution efficiency.

Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether has several important applications:

  • Organic Synthesis: It serves as an intermediate in the production of complex organic molecules and polymers.
  • Medicinal Chemistry: Used in synthesizing imaging agents for Alzheimer's research.
  • Industrial Chemistry: Applied in producing specialty chemicals and materials due to its reactivity and functional groups .

Studies on Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether focus on its interaction with various nucleophiles, revealing insights into its potential as a building block for more complex molecules. Its ability to undergo nucleophilic substitution reactions allows it to participate in diverse synthetic pathways, making it valuable for developing new compounds with specific biological activities .

Several compounds share structural similarities with Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether:

Compound NameStructure CharacteristicsUnique Features
1,2-Bis(2-chloroethoxy)ethaneFewer ether linkagesSimpler structure with limited reactivity
Bis(2-chloroethyl)etherContains two chlorine atoms but lacks extended ether chainLess versatile due to fewer functional groups
2-[2-(2-Chloroethoxy)ethoxy]ethanolSimilar structure but includes a hydroxyl group instead of chlorineHydroxyl group adds potential for hydrogen bonding

Uniqueness

The uniqueness of Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether lies in its extended ether chain and dual chlorine atoms, providing multiple sites for chemical modification. This structure enhances its reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis and medicinal applications .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

350.0899085 g/mol

Monoisotopic Mass

350.0899085 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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